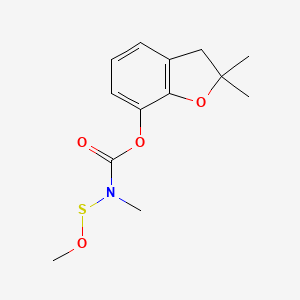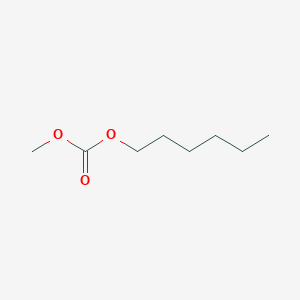
Hexyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl methyl carbonate is an organic compound belonging to the class of esters. It is formed by the esterification of hexanol and methyl carbonate. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound, in particular, is valued for its fruity and floral scent, making it a popular choice in perfumery and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl methyl carbonate can be synthesized through the esterification reaction between hexanol and methyl carbonate. The reaction typically involves heating hexanol with methyl carbonate in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Hexanol+Methyl Carbonate→Hexyl Methyl Carbonate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl methyl carbonate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and methyl carbonate.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Hexanol and methyl carbonate.
Reduction: Hexanol and methanol.
Transesterification: A different ester and an alcohol.
Aplicaciones Científicas De Investigación
Hexyl methyl carbonate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma. It is also used in the production of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of hexyl methyl carbonate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral scent. At the molecular level, the ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell.
Comparación Con Compuestos Similares
Hexyl methyl carbonate can be compared with other esters such as ethyl acetate, butyl acetate, and octyl acetate. While all these esters share similar chemical properties, this compound is unique due to its specific aroma profile. The following table highlights some similar compounds:
| Compound | Structure | Aroma Profile |
|---|---|---|
| Ethyl Acetate | CH3COOCH2CH3 | Fruity, Sweet |
| Butyl Acetate | CH3COO(CH2)3CH3 | Fruity, Banana-like |
| Octyl Acetate | CH3COO(CH2)7CH3 | Fruity, Orange-like |
| This compound | CH3OCOO(CH2)5CH3 | Fruity, Floral |
This compound stands out due to its unique combination of fruity and floral notes, making it a preferred choice in perfumery and cosmetics.
Propiedades
Número CAS |
39511-75-6 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
hexyl methyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-7-11-8(9)10-2/h3-7H2,1-2H3 |
Clave InChI |
ZMMHOYZEWJGLPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
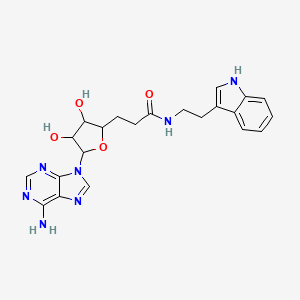
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
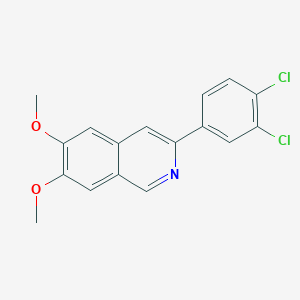
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)


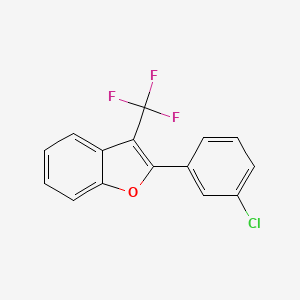
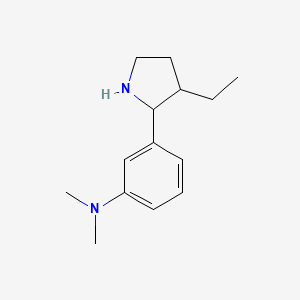
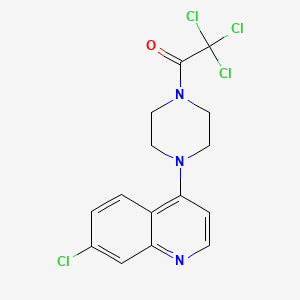
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
